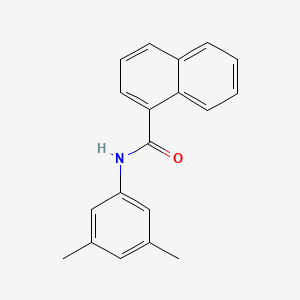

N-(3,5-Dimethylphenyl)-1-naphthamide

Description

Positioning within Amide Chemistry and Naphthalene (B1677914) Scaffolds

The N-(3,5-Dimethylphenyl)-1-naphthamide molecule is a member of the carboxamide family, which are amides derived from carboxylic acids. The amide functional group is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry, forming the backbone of proteins and finding extensive use in pharmaceuticals and materials science.

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry. Its rigid, planar, and lipophilic nature allows it to interact with a variety of biological targets. Naphthalene derivatives have been extensively explored for a wide range of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. ekb.eg The incorporation of a naphthalene moiety into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic properties.

Naphthamides, which combine the naphthalene scaffold with an amide linkage, represent a significant class of compounds with diverse biological activities. The amide bond's ability to act as both a hydrogen bond donor and acceptor, combined with the unique properties of the naphthalene ring, makes naphthamides attractive candidates for drug discovery and development.

Evolution of Research Directions for Naphthamide Compounds

Research into naphthamide compounds has evolved considerably over the years, driven by the quest for new therapeutic agents and functional materials. Initially, studies often focused on the synthesis of novel naphthamide derivatives and the exploration of their fundamental chemical properties.

More recently, research has shifted towards a more targeted approach, with a focus on designing naphthamides with specific biological activities. A significant area of investigation is their potential as enzyme inhibitors. For example, various naphthamide derivatives have been designed and synthesized as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. rsc.org

Another burgeoning research direction is the development of naphthamides as antimicrobial agents. With the rise of antibiotic resistance, there is a pressing need for new classes of antibacterial and antifungal compounds. Studies have shown that certain N-aryl-naphthamide scaffolds can exhibit significant activity against various pathogens. For instance, a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.gov

Furthermore, the unique photophysical properties of the naphthalene ring have led to the exploration of naphthamides in materials science, although this area is less developed compared to their medicinal applications.

Significance of this compound in Academic Discovery

While specific, in-depth research focusing solely on this compound is limited in publicly accessible scientific literature, its existence as a commercially available compound suggests its use as a building block or intermediate in the synthesis of more complex molecules. The 3,5-dimethylphenyl substitution on the amide nitrogen introduces specific steric and electronic properties that can be valuable in structure-activity relationship (SAR) studies.

The significance of this particular compound in academic discovery likely lies in its role as a tool for chemical biology and medicinal chemistry research. By incorporating this compound into larger molecular designs, researchers can probe the impact of the 3,5-dimethylphenyl group on the biological activity and physical properties of the resulting compounds.

Structure

3D Structure

Properties

CAS No. |

544450-47-7 |

|---|---|

Molecular Formula |

C19H17NO |

Molecular Weight |

275.3 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C19H17NO/c1-13-10-14(2)12-16(11-13)20-19(21)18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H,20,21) |

InChI Key |

CDFLAAOVEMYJLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 3,5 Dimethylphenyl 1 Naphthamide and Analogues

Catalytic Amidation Approaches

Catalytic methods for amide bond formation have largely superseded traditional techniques that often require harsh conditions and stoichiometric activating agents. Modern approaches prioritize milder conditions, broader substrate compatibility, and enhanced efficiency.

Rhodium-Catalyzed Amidation Protocols

Rhodium catalysts have emerged as powerful tools for C-H bond functionalization and amidation reactions. A notable rhodium(I)-catalyzed cascade reaction combines C(sp²)–H bond functionalization and amidation, offering a streamlined one-pot synthesis of dihydroquinolinone scaffolds. nih.gov While not a direct synthesis of N-(3,5-Dimethylphenyl)-1-naphthamide, this methodology highlights the potential of rhodium catalysis for constructing complex amide-containing molecules from simple precursors. nih.gov Mechanistic studies have pointed to the involvement of a Rh–H intermediate in these transformations. nih.gov Further research has led to the development of rhodium(III)-catalyzed intramolecular benzylic C(sp³)–H amidation for synthesizing N-free isoindolinones. researchgate.net Additionally, a rhodium(III)-catalyzed cascade cyclization/electrophilic amidation has been developed for the synthesis of 3-amidoindoles and 3-amidofurans. nih.gov

Palladium-Catalyzed Aminocarbonylation Strategies

Palladium-catalyzed aminocarbonylation represents a highly effective method for the synthesis of carboxamides. researchgate.net This approach typically involves the coupling of an aryl or alkyl halide with an amine and carbon monoxide. nih.gov The versatility of this reaction allows for the use of a wide range of aryl iodides and amines, making it a suitable pathway for synthesizing this compound from 1-iodonaphthalene (B165133) and 3,5-dimethylaniline (B87155). d-nb.inforsc.org

Key to the success of these reactions is the choice of catalyst system, often involving a palladium precursor and a phosphine (B1218219) ligand. nih.gov Research has shown that the structure of the amine nucleophile can affect the reaction conversion rates. d-nb.info Innovations in this area include the use of bench-stable carbon monoxide surrogates, such as oxalic acid, and ammonia (B1221849) surrogates like ammonium (B1175870) carbamate, coupled with a polystyrene-supported palladium nanoparticle catalyst (Pd@PS), which can be recycled. rsc.org

Table 1: Comparison of Conventional vs. Advanced Palladium-Catalyzed Aminocarbonylation

| Feature | Conventional Method | Advanced Strategy |

| Carbon Monoxide Source | Gaseous CO | Solid, bench-stable surrogates (e.g., oxalic acid) |

| Amine Source | Gaseous NH₃ | Solid surrogates (e.g., ammonium carbamate) |

| Catalyst | Homogeneous Palladium Complexes | Heterogeneous, recyclable Pd@PS nanoparticles |

| Handling | Requires specialized equipment for gases | Simplified handling with solid reagents |

Copper(II) Fluoride Enabled Syntheses

Copper-catalyzed reactions provide a cost-effective and efficient alternative for amide synthesis. While specific data on the use of Copper(II) Fluoride for the synthesis of this compound is not detailed in the provided search results, the broader application of copper in C-N bond formation is well-established. For instance, copper(II) complexes have been synthesized using ketoamide ligands, where the copper ion coordinates with nitrogen and oxygen atoms. nih.gov This demonstrates the utility of copper in facilitating reactions involving amide functionalities.

Non-Conventional Synthesis Techniques

To enhance reaction rates, improve yields, and promote greener chemical processes, non-conventional energy sources like microwave and ultrasonic irradiation are being increasingly employed in organic synthesis.

Microwave-Assisted Synthesis of Naphthamide Derivatives

Microwave irradiation has proven to be a powerful tool for accelerating organic reactions. The synthesis of various N-substituted 2-naphthamide (B1196476) derivatives has been successfully achieved using microwave-assisted methods. nih.govacs.org For example, a four-step microwave-assisted synthesis starting from dimethoxybenzaldehyde derivatives has been reported to produce novel 2-naphthamide compounds. acs.org This technique has also been applied to the synthesis of 1-(arylthio)naphthalen-2-ols and fluorescent 5-aryl-2-styryl-3H-indoles, showcasing its broad applicability. journal-vniispk.rumdpi.com The key advantages of microwave-assisted synthesis include significantly reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. niscpr.res.in

Table 2: Microwave-Assisted Synthesis of Naphthamide Analogues

| Starting Material | Reagents | Product | Reference |

| Dimethoxybenzaldehyde derivatives | Diethyl succinate, potassium tert-butoxide, various amines | N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-Naphthamide derivatives | nih.gov |

| 2-amino-3-aryl-1,8-naphthyridines | Phthalic anhydride | N-(3-aryl-1,8-naphthyridin-2-yl)phthalimides | niscpr.res.in |

Ultrasonic-Assisted Synthesis of Naphthoyl Thiourea (B124793) Derivatives

Ultrasonic irradiation provides an alternative non-conventional energy source that can enhance chemical reactivity through acoustic cavitation. An efficient and environmentally friendly synthesis of N-naphthoyl thiourea derivatives has been developed using this technique. bohrium.comnih.govresearchgate.netju.edu.sa The process involves the reaction of 2-naphthoyl chloride with potassium thiocyanate (B1210189) and various amines under ultrasonic irradiation. nih.gov This method has been shown to improve both the yield and the rate of reaction. bohrium.com The resulting N-naphthoyl thiourea derivatives can serve as precursors for synthesizing a variety of biologically active heterocyclic compounds. bohrium.comju.edu.sa

The optimization of this method found that acetonitrile (B52724) was a suitable solvent and a high intensity of ultrasonic irradiation led to improved yields, although some electron-withdrawing motifs resulted in only moderate yields. researchgate.net

Fundamental Amidation and Derivative Formation Pathways

The principal method for synthesizing this compound involves the formation of an amide bond between a derivative of 1-naphthoic acid and 3,5-dimethylaniline. The most common and straightforward approach is the acylation of 3,5-dimethylaniline with 1-naphthoyl chloride. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct.

Alternative coupling agents can also facilitate this amidation. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (B28879) (DMAP) can be used to activate the carboxylic acid group of 1-naphthoic acid, enabling its reaction with the aniline (B41778). evitachem.com Mild Schotten-Baumann conditions, involving an aqueous base, have also been successfully employed for the acylation of amines with sterically hindered acyl chlorides, a technique applicable to naphthoyl chloride derivatives. nih.gov

The formation of derivatives often involves modifications to either the naphthalene (B1677914) or the dimethylphenyl ring prior to the amidation step. For instance, substituted 1-naphthoic acids or anilines can be used as starting materials. Post-synthesis modification of the this compound molecule is less common but can be achieved through reactions targeting the aromatic rings, provided the amide bond remains stable under the reaction conditions. For example, electrophilic aromatic substitution on the electron-rich dimethylphenyl ring could introduce additional functional groups.

The table below summarizes common conditions for the synthesis of N-aryl amides, which are applicable to the target compound.

| Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Acyl Chloride Method | 1-Naphthoyl chloride, 3,5-Dimethylaniline, Base (e.g., Pyridine) | Inert solvent (e.g., CH₂Cl₂), 0°C to room temperature | nih.govjocpr.com |

| Carbodiimide Coupling | 1-Naphthoic acid, 3,5-Dimethylaniline, DCC, DMAP | Anhydrous solvent (e.g., DCM, DMF), Room temperature | evitachem.com |

| Schotten-Baumann Conditions | 1-Naphthoyl chloride, 3,5-Dimethylaniline, Aqueous Na₂CO₃ | Biphasic system (e.g., CH₂Cl₂/water), 0°C to room temperature | nih.gov |

Mechanistic Elucidation of Naphthamide Formation

Understanding the precise mechanisms of N-aryl naphthamide formation is essential for controlling reaction outcomes, minimizing byproducts, and expanding the synthetic scope. Investigations have explored various pathways, including radical mechanisms and metal-directed reactions.

Investigation of Radical Pathways and Intermediate Trapping

While ionic pathways are common for amidation, the potential involvement of radical mechanisms, particularly in C-H functionalization or cross-coupling reactions to form analogues, has been a subject of study. researchgate.net Aryl radicals can be generated from precursors like aryl halides or diazonium salts and are highly reactive species capable of forming new carbon-carbon or carbon-nitrogen bonds. nih.gov

To probe for the existence of radical intermediates, radical scavenger experiments are frequently employed. csbsju.edu Additives such as (2,2,6,6-tetramethyl-1-piperidinyloxy), free radical (TEMPO) or butylated hydroxytoluene (BHT) are introduced into the reaction mixture. researchgate.netcsbsju.edu A significant decrease in reaction yield upon the addition of these scavengers provides strong evidence for a radical pathway, as the scavenger "traps" the transient radical intermediates, preventing them from proceeding to the final product. researchgate.netcsbsju.edu

Intermediate trapping involves intercepting a short-lived species to form a more stable, characterizable molecule. youtube.comslideshare.net For instance, if a specific aryl radical is suspected, it might be trapped by a dienophile in a Diels-Alder type reaction, and the resulting adduct can be isolated and identified, confirming the presence of the intermediate. youtube.com These techniques are crucial for distinguishing between different mechanistic possibilities and building a complete picture of the reaction pathway. nih.govnih.gov

| Technique | Description | Example | Reference |

|---|---|---|---|

| Radical Scavenging | Addition of a stable radical or radical precursor to inhibit the reaction. | Using TEMPO or BHT to observe a decrease in product yield. | researchgate.netcsbsju.edu |

| Intermediate Trapping | Intercepting a reactive intermediate to form a stable, detectable product. | Trapping a suspected radical with a spin trap or a dienophile. | youtube.comslideshare.net |

| Deuterium Isotope Studies | Using deuterated starting materials to probe C-H bond breaking steps. | Observing the kinetic isotope effect (KIE) to determine rate-limiting steps. | chemrxiv.org |

Role of Directed Ortho-Metalation in Amide Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing the deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then react with a wide range of electrophiles to introduce a new substituent with high precision. unblog.fr

The amide group (CONR₂) is an effective DMG. wikipedia.orgresearchgate.net In the context of N-aryl naphthamide synthesis, if the aryl group (e.g., the 3,5-dimethylphenyl ring) were to be functionalized, the amide moiety could direct lithiation to one of its ortho positions. This allows for the synthesis of complex, polysubstituted aromatic compounds that are otherwise difficult to access. researchgate.net The process involves the formation of a stable six-membered ring intermediate through coordination of the lithium to both the nitrogen and oxygen atoms of the amide. Competition experiments have been used to establish a hierarchy of directing group ability. uwindsor.caresearchgate.net

A key consideration in DoM is the potential for an anionic ortho-Fries rearrangement, where the metalated intermediate rearranges, particularly at higher temperatures. uwindsor.caresearchgate.net Therefore, these reactions are typically conducted at low temperatures (e.g., -78 °C) in ethereal solvents like THF or diethyl ether. uwindsor.ca

Catalytic Cycle Analysis in Naphthamide Formation

Transition metal catalysis offers an alternative and highly efficient route to amide bond formation, often under milder conditions than traditional methods. Palladium- and copper-based catalytic systems are particularly prevalent. The mechanism of these reactions is typically described by a catalytic cycle involving the metal center.

For a palladium-catalyzed amidation (a variant of the Buchwald-Hartwig amination), a plausible catalytic cycle for the formation of this compound from 1-bromonaphthalene (B1665260) and 3,5-dimethylaniline would generally involve the following key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (1-bromonaphthalene), inserting into the carbon-halogen bond to form a Pd(II) intermediate.

Ligand Exchange/Amine Coordination : The aniline (3,5-dimethylaniline) coordinates to the Pd(II) center, often displacing a previous ligand.

Deprotonation/Amido Complex Formation : A base in the reaction mixture deprotonates the coordinated aniline to form a palladium-amido complex.

Reductive Elimination : The final C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, yielding the this compound product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Structural Characterization and Molecular Architecture

Single-Crystal X-ray Diffraction Studies

Analysis of analogous structures, such as (E)-1-{[(3,5-dimethylphenyl)imino]methyl}naphthalen-2-ol and other aromatic amides, allows for a detailed projection of the molecular conformation, intermolecular forces, and packing that N-(3,5-Dimethylphenyl)-1-naphthamide would likely adopt in the solid state.

A key feature of such aromatic amides is the relative orientation of the two ring systems. This is described by the dihedral angle between the plane of the naphthalene (B1677914) ring and the plane of the dimethylphenyl ring. In a related imine compound, (E)-1-{[(3,5-dimethylphenyl)imino]methyl}naphthalen-2-ol, the dihedral angle between the naphthalene and dimethylphenyl rings is quite small, at 4.28 (10)°, indicating a relatively planar molecule. nih.govresearchgate.net However, in other N-aryl amides, this angle can be significantly larger, indicating a more twisted conformation. The specific conformation is a balance between steric hindrance from the methyl groups and the potential for extended π-conjugation across the amide bond. The N-H and C=O bonds within the amide linkage typically adopt an anti conformation.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 6.2463 (2) | researchgate.net |

| b (Å) | 10.2438 (3) | researchgate.net |

| c (Å) | 23.0533 (8) | researchgate.net |

| Dihedral Angle (Naphthalene/Benzene) | 4.28 (10)° | nih.govresearchgate.net |

Note: Data is for (E)-1-{[(3,5-dimethylphenyl)imino]methyl}naphthalen-2-ol, a structurally related compound.

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular forces. The primary interaction is likely to be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen atom (C=O) of a neighboring molecule. This N—H···O hydrogen bonding is a common and strong interaction in amides, often leading to the formation of infinite chains or dimeric structures that dictate the crystal packing. arabjchem.org

The combination of strong N—H···O hydrogen bonds and weaker secondary interactions leads to a specific supramolecular organization. The hydrogen bonds typically form one-dimensional chains, and these chains then pack together, guided by the weaker interactions, to form a stable three-dimensional network. This hierarchical assembly is a hallmark of amide-containing molecules in the crystalline state. The specific arrangement would maximize packing efficiency and satisfy the directional preferences of the hydrogen bonds.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are essential for confirming the structure of a synthesized compound and providing information about its electronic and vibrational properties. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are standard methods for the characterization of organic molecules like this compound.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum, distinct signals are expected for the different types of protons. The aromatic protons on the naphthalene and dimethylphenyl rings would appear in the downfield region, typically between 7.0 and 8.5 ppm. The single proton of the amide (N-H) group would likely appear as a broad singlet, also in the downfield region. The six protons of the two methyl groups on the phenyl ring would give rise to a sharp singlet in the upfield region, likely around 2.3 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the amide group is expected to have a characteristic chemical shift in the range of 165-170 ppm. The aromatic carbons of the naphthalene and dimethylphenyl rings would produce a series of signals between 120 and 140 ppm. The carbons of the two methyl groups would appear far upfield, typically around 21 ppm. For the related compound N-(2,6-dimethylphenyl)-2-naphthamide, the carbonyl carbon appears at 166.15 ppm and the methyl carbons at 18.54 ppm. rsc.org

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic-H (Naphthyl & Phenyl) | ~7.0 - 8.5 | - |

| Amide N-H | Broad singlet, >8.0 | - |

| Methyl (-CH₃) | ~2.3 | ~21 |

| Carbonyl (C=O) | - | ~166 |

| Aromatic-C | - | ~120 - 140 |

Note: Values are estimations based on analogous compounds like N-(2,6-dimethylphenyl)-2-naphthamide. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, several characteristic absorption bands are expected.

The N-H stretching vibration of the amide group typically appears as a sharp to moderately broad band in the region of 3300-3250 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a very strong and sharp absorption that is expected to be found in the range of 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1550 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. Characteristic absorptions for the aromatic rings (C=C stretching) would also be present in the 1600-1450 cm⁻¹ region. For instance, in N-(2,6-dimethylphenyl)-2-naphthamide, the N-H stretch is observed at 3268 cm⁻¹ and the C=O stretch at 1641 cm⁻¹. rsc.org

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 - 3250 | N-H Stretch | Amide |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Methyl |

| ~1680 - 1640 | C=O Stretch (Amide I) | Amide |

| ~1600 - 1450 | C=C Stretch | Aromatic Rings |

| ~1550 | N-H Bend (Amide II) | Amide |

Note: Frequencies are based on typical values for aromatic amides and data from N-(2,6-dimethylphenyl)-2-naphthamide. rsc.org

High-Resolution Mass Spectrometry for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule. For this compound, HRMS confirms its molecular formula as C19H17NO. 001chemical.comchemicalbook.com The theoretical exact mass can be calculated from this formula and compared with the experimentally measured value, typically showing a difference of less than 5 ppm, which validates the compound's identity.

The molecular weight of the compound is 275.34 g/mol . 001chemical.comchemicalbook.com In HRMS analysis, the compound is ionized, commonly forming a protonated molecule [M+H]+ or other adducts, and the exact mass of this ion is measured.

Table 1: Theoretical Exact Masses for this compound Ions

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M]+ | C19H17NO | 275.1310 |

| [M+H]+ | C19H18NO+ | 276.1383 |

| [M+Na]+ | C19H17NNaO+ | 298.1202 |

Note: Data calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ²³Na, ³⁹K).

Furthermore, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument can provide structural information through controlled fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, cleavage of the amide bond is a likely fragmentation pathway, which would yield two primary fragment ions: the naphthoyl cation (m/z 155.05) and a fragment corresponding to the 3,5-dimethylaniline (B87155) moiety. The nature of substituents on the aromatic rings significantly influences these fragmentation patterns. arkat-usa.orgmdpi.com The study of these fragmentation mechanisms is crucial for distinguishing between isomers and elucidating the connectivity of atoms within the molecule. arkat-usa.org

Conformational Analysis and Dynamics

The biological and material properties of a molecule are heavily dependent on its three-dimensional shape and flexibility. Conformational analysis of this compound explores the different spatial arrangements of its atoms that result from rotation around its single bonds.

The key rotatable bonds in this molecule are the amide bond (C-N), the bond connecting the naphthyl group to the carbonyl carbon, and the bond linking the nitrogen atom to the dimethylphenyl ring. Rotation around the amide bond is known to be significantly restricted due to its partial double-bond character, which can lead to distinct planar conformers. nih.gov The energy required to overcome this rotational hindrance is known as the rotational barrier, which can be studied using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods such as Density Functional Theory (DFT). nih.govmontana.edumdpi.com

Table 2: Key Rotatable Bonds and Influencing Factors in this compound

| Rotatable Bond | Description | Factors Influencing Rotation |

|---|---|---|

| Naphthyl—C(O) | Connects the naphthyl ring to the amide carbonyl | Steric interactions with the amide group and the other aromatic ring. |

| (O)C—N | The amide bond | Partial double-bond character leading to a high rotational energy barrier. nih.govresearchgate.net |

Molecular Dynamics (MD) simulations offer a powerful computational approach to investigate the conformational dynamics of molecules over time. supsi.chrsc.org An MD simulation would model the movements of every atom in this compound in a simulated environment (e.g., in a solvent like water), providing insights into its conformational flexibility, the stability of different conformers, and how it might interact with other molecules. nih.govfrontiersin.orgnih.gov Such simulations can reveal the range of accessible conformations and the energy landscapes that govern transitions between them, offering a dynamic picture that complements static structural data. supsi.ch

Exploration of Structure Activity Relationships Sar in Naphthamide Scaffolds

Design Principles for Naphthamide Libraries

The design of chemical libraries is a strategic process aimed at maximizing the structural diversity around a core scaffold to effectively probe the chemical space for desired biological activity. nih.gov For naphthamide scaffolds, library design is guided by several key principles.

One fundamental approach is the use of combinatorial chemistry, which allows for the rapid synthesis of a large number of derivatives from a common intermediate. nih.gov For an N-aryl-1-naphthamide core, libraries can be generated by varying the substituents on both the N-phenyl ring and the naphthalene (B1677914) moiety. This strategy facilitates a comprehensive SAR analysis by systematically altering electronic and steric properties. nih.gov

Another important principle is the concept of "privileged scaffolds," which are molecular frameworks that are capable of binding to multiple biological targets. nih.gov The naphthamide structure can be considered a privileged scaffold, as its derivatives have shown a wide range of biological activities. ekb.egrasayanjournal.co.in Library design often leverages these known privileged structures as starting points for diversification. nih.gov

Scaffold hopping is a more advanced design strategy where the core scaffold itself is modified to find novel chemotypes with similar biological activity but potentially improved properties. biosolveit.de This involves replacing the naphthalene core with bioisosteric replacements that mimic its size, shape, and electronic properties. biosolveit.de The goal is to explore new intellectual property space and overcome potential liabilities of the original scaffold. digitellinc.com

Impact of Substituent Variations on Biological Potency

The biological potency of N-aryl-naphthamides is highly sensitive to the nature and position of substituents on different parts of the molecule. The systematic variation of these substituents is a primary method for elucidating SAR and optimizing lead compounds.

Substituents on the N-phenyl ring of the N-(aryl)-1-naphthamide scaffold play a critical role in modulating biological activity. Both the electronic properties (electron-donating or electron-withdrawing) and steric properties (size and shape) of these substituents can significantly influence potency. rsc.org

Computational studies have shown that substituents can induce conformational changes and alter the electronic distribution across the molecule, which in turn affects how the compound binds to its biological target. researchgate.net For example, the introduction of electron-withdrawing groups, such as halogens (e.g., chlorine), on the terminal benzene (B151609) ring has been shown to enhance the biological activity in some related scaffolds. nih.govresearchgate.net Conversely, electron-donating groups like methyl or methoxy (B1213986) groups can also have a profound, though different, impact. The presence of two methyl groups at the 3 and 5 positions, as in N-(3,5-Dimethylphenyl)-1-naphthamide, can affect the molecule's lipophilicity and the orientation of the phenyl ring relative to the naphthamide plane, which can be crucial for receptor interaction.

The table below illustrates hypothetical SAR data for substituents on the N-phenyl ring, based on established medicinal chemistry principles.

| Substituent (R) on N-Phenyl Ring | Electronic Effect | Steric Effect | Hypothetical Relative Potency |

|---|---|---|---|

| -H | Neutral | Small | 1.0 |

| 3,5-di-CH₃ | Electron-Donating | Moderate | 3.5 |

| 4-Cl | Electron-Withdrawing | Small | 5.2 |

| 4-OCH₃ | Electron-Donating | Small | 2.8 |

| 4-CF₃ | Strongly Electron-Withdrawing | Moderate | 7.1 |

The nature of the entire group attached to the amide nitrogen significantly influences the molecule's properties. In N-aryl-naphthamides, the aryl group itself is the substituent, but SAR studies often explore replacing this group with other functionalities, such as alkyl or benzyl (B1604629) groups, to probe the importance of the aromatic system.

Studies on related naphthalimide structures have demonstrated that modifications at the N-position have a substantial effect on biological efficacy. mdpi.com The steric bulk of the N-substituent can dictate the conformation of the molecule. For instance, the dihedral angle between the N-phenyl ring and the naphthalimide plane is sensitive to steric effects, which can impact binding affinity. researchgate.net While electronic effects from the substituent can also play a role, the geometry of the dicarboximide ring in related structures is often more sensitive to steric hindrance. researchgate.net

Replacing an N-aryl group with an N-alkyl chain would drastically alter the molecule's shape, flexibility, and lipophilicity, which would likely have a profound impact on its biological activity. The presence of the rigid, planar N-aryl group is often critical for specific π-π stacking or hydrophobic interactions within a receptor binding site.

| N-Substituent | Key Features | Potential Impact on Activity |

|---|---|---|

| Aryl (e.g., 3,5-Dimethylphenyl) | Rigid, planar, aromatic | Facilitates specific π-stacking and hydrophobic interactions |

| Benzyl | Aromatic ring with flexible linker | Introduces conformational flexibility |

| Cyclohexyl | Bulky, non-planar, aliphatic | Increases lipophilicity, introduces steric bulk |

| n-Butyl | Flexible, aliphatic chain | Increases flexibility and lipophilicity |

Modifications to the naphthalene core of the naphthamide scaffold provide another avenue for optimizing biological activity. Changes can include the introduction of substituents at various positions on the rings or the complete replacement of the naphthalene system with a bioisostere.

Introducing electron-donating or electron-withdrawing substituents onto the naphthalene ring can significantly alter the electronic properties of the entire molecule. unige.chrsc.org For instance, in related naphthalenediimides, core substitution with electron donors can turn the molecules into colorful push-pull systems, while electron acceptors can make them exceptionally π-acidic. unige.ch In a study on 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides, it was found that the presence of a methoxy group at the 8-position of the naphthalene ring could be detrimental to anticancer activity, whereas an increased number of chlorine atoms was favorable. nih.gov

Bioisosteric replacement of the naphthalene ring is a strategy used to improve physicochemical or pharmacokinetic properties while retaining biological activity. researchgate.net Potential bioisosteres for naphthalene include other bicyclic aromatic systems like quinoline (B57606) or benzazaborinines. researchgate.netchem-space.comcambridgemedchemconsulting.com Such replacements can alter metabolic stability, solubility, and binding interactions. researchgate.net

| Modification Type | Example | Potential Effect |

|---|---|---|

| Ring Substitution | 4-Hydroxy-1-naphthamide | Alters H-bonding capability, solubility, and electronics |

| Ring Substitution | 5-Bromo-1-naphthamide | Increases lipophilicity, introduces halogen bonding potential |

| Bioisosteric Replacement | Quinoline-8-carboxamide | Introduces a nitrogen heteroatom, altering polarity and H-bonding |

| Bioisosteric Replacement | Benzothiophene-7-carboxamide | Replaces a benzene ring with thiophene, altering electronics and metabolism |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com This approach is invaluable for understanding the SAR of naphthamides, predicting the activity of novel analogs, and guiding the design of more potent compounds. nih.gov

The development of a robust QSAR model is a multi-step process that begins with a dataset of compounds with known biological activities. nih.gov For each compound, a set of numerical descriptors representing its structural, physicochemical, and electronic properties is calculated. nih.gov

Various statistical methods can then be used to build the model. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govnih.gov These methods analyze the steric and electrostatic fields surrounding the aligned molecules to derive a correlation with their activity. researchgate.net The resulting models can be visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease potency. nih.gov

Validation is the most critical step in QSAR modeling to ensure the model is statistically significant and has true predictive power. nih.govnih.gov Validation is performed both internally and externally. researchgate.net

Internal validation often uses cross-validation techniques, such as leave-one-out (LOO), where the model is repeatedly built using a subset of the data and used to predict the activity of the remaining compound(s). uniroma1.it

External validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. researchgate.net

A statistically robust and predictive QSAR model is characterized by several key parameters, summarized in the table below. researchgate.netuniroma1.it A well-validated QSAR model serves as a powerful tool for the virtual screening of large compound libraries and for prioritizing the synthesis of new naphthamide derivatives with a higher probability of success. nih.gov

| Parameter | Description | Acceptable Value for a Good Model |

|---|---|---|

| r² (R-squared) | Coefficient of determination; measures the goodness-of-fit for the training set. | > 0.6 |

| q² or r²cv | Cross-validated r²; measures the internal predictive ability of the model. | > 0.5 |

| R²pred | Predictive r² for the external test set; measures the model's ability to predict new data. | > 0.6 |

Identification of Key Molecular Descriptors

The biological activity of N-aryl-1-naphthamides, including compounds like this compound, is intricately linked to their three-dimensional structure and physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to identify and quantify the key molecular features, or "descriptors," that govern this activity. researchgate.netijnrd.org These descriptors fall into several categories, including steric, electronic, and hydrophobic properties, which collectively determine how the molecule interacts with its biological target.

Research into various classes of bioactive molecules, including N-aryl derivatives, has highlighted a range of descriptors crucial for determining their efficacy. nih.gov For instance, studies on N-aryl compounds have shown that descriptors such as the calculated octanol-water partition coefficient (AlogP98), molecular shape indices (Wiener, Kappa-1-AM), electronic properties (Dipole-Mag), and connectivity indices (CHI-1) are important in describing their bioactivity. nih.gov These models provide a mathematical framework to predict the activity of new compounds based on their structural properties. researchgate.net

In the context of naphthamide scaffolds, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. mdpi.commdpi.com These methods build a 3D model of the ligand-receptor interaction space and can pinpoint the specific regions where certain properties enhance or diminish biological activity.

Key Molecular Descriptor Fields in 3D-QSAR:

Electrostatic Fields: This descriptor accounts for the distribution of charge within the molecule. The electronegative oxygen of the amide carbonyl and the nitrogen atom in the naphthamide core are key features. The electrostatic potential on the molecular surface dictates how the compound orients itself in the electric field of a binding site. In some models, the electrostatic field's contribution to activity is around 41.8%. mdpi.com

Hydrophobic Fields: These descriptors measure the lipophilicity of different parts of the molecule. The naphthalene and dimethylphenyl moieties are both highly lipophilic. Hydrophobic interactions are crucial for desolvating the ligand and receptor upon binding, which is often a major driving force for complex formation.

Hydrogen Bond Acceptor/Donor Fields: The amide group in the naphthamide scaffold contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These features are paramount for forming specific, directional interactions with amino acid residues in a protein target. 3D-QSAR studies on other receptor antagonists have confirmed that hydrogen bond acceptor fields play a key function in their activity. mdpi.com

The relative importance of these descriptors can be used to guide the synthesis of new analogs with improved potency. For example, if a QSAR model indicates that increased steric bulk at the 3- and 5-positions of the phenyl ring is beneficial, new derivatives could be designed with larger alkyl groups at these positions. Conversely, if a negative electrostatic potential is favored near the naphthalene core, modifications could be made to enhance this property.

The following data tables illustrate how these descriptors are used in a hypothetical QSAR analysis for a series of N-aryl-1-naphthamide analogs.

Table 1: Physicochemical Descriptors and Biological Activity of N-Aryl-1-Naphthamide Analogs

| Compound ID | R-Group (Substitution on Phenyl Ring) | pIC50 (-logIC50) | CLogP (Hydrophobicity) | Molar Refractivity (Steric) |

| 1 | H | 6.5 | 4.85 | 95.3 |

| 2 | 3,5-di-CH3 | 7.8 | 5.81 | 104.5 |

| 3 | 4-Cl | 7.1 | 5.56 | 100.3 |

| 4 | 4-OCH3 | 6.8 | 4.83 | 102.9 |

| 5 | 3,5-di-Cl | 8.2 | 6.27 | 105.3 |

Note: Data are hypothetical and for illustrative purposes.

Table 2: 3D-QSAR Field Contributions for Select Analogs

| Compound ID | R-Group | Steric Contribution (Favorable/Unfavorable) | Electrostatic Contribution (Favorable/Unfavorable) | H-Bond Acceptor (Favorable/Unfavorable) |

| 1 | H | Neutral | Neutral | Neutral |

| 2 | 3,5-di-CH3 | Favorable | Neutral | Neutral |

| 3 | 4-Cl | Neutral | Favorable (Negative Potential) | Favorable |

| 4 | 4-OCH3 | Unfavorable (Steric Clash) | Favorable (Negative Potential) | Favorable |

| 5 | 3,5-di-Cl | Favorable | Favorable (Negative Potential) | Favorable |

Note: Data are hypothetical and for illustrative purposes.

These tables demonstrate the core principle of QSAR: changes in molecular descriptors (like hydrophobicity and steric bulk) directly correlate with changes in biological activity. atlantis-press.com By identifying the most influential descriptors, medicinal chemists can rationally design more potent molecules within the naphthamide scaffold.

Pharmacological and Biological Activity Profiling

Antimicrobial Activity Studies

Comprehensive searches for studies evaluating the antimicrobial properties of N-(3,5-Dimethylphenyl)-1-naphthamide did not yield specific data on its activity against various microbial classes.

Antibacterial Spectrum and Potency

No specific studies detailing the antibacterial spectrum and potency of this compound against Gram-positive and Gram-negative bacteria were identified in the reviewed literature. Consequently, no data table on its minimum inhibitory concentrations (MICs) or zones of inhibition can be provided.

Antimycobacterial Efficacy

There is currently no available research that has specifically investigated the efficacy of this compound against Mycobacterium species. Therefore, its potential as an antimycobacterial agent remains undetermined.

Antifungal Properties

Scientific literature lacks specific studies on the antifungal properties of this compound. As a result, its efficacy against fungal pathogens has not been established.

Anticancer and Antiproliferative Evaluations

Investigations into the potential anticancer and antiproliferative effects of this compound have not been reported in the available scientific literature.

In Vitro Cytotoxicity Assessments

No specific data from in vitro cytotoxicity assessments of this compound against any cancer cell lines were found. Therefore, a data table of its cytotoxic activity (e.g., IC₅₀ values) cannot be compiled.

Inhibition of Cell Migration and Proliferation

There is no available research that has specifically evaluated the ability of this compound to inhibit cell migration and proliferation. Its potential in this area of cancer research is currently unknown.

Specific Protein Target Modulation (e.g., Hsp27, tubulin, Raf kinase)

No studies were identified that investigated the modulatory effects of this compound on Heat shock protein 27 (Hsp27), tubulin, or Raf kinase. The scientific literature contains information on other, structurally distinct naphthamide derivatives as kinase inhibitors, but no data is available for the specific compound .

Non-Human In Vivo Efficacy Studies

No publications detailing non-human in vivo efficacy studies for this compound were found.

Receptor Binding and Ligand Activity

Dopamine (B1211576) Receptor Affinity and Selectivity (D2 and D3 receptors)

There is no available data on the binding affinity or selectivity of this compound for dopamine D2 or D3 receptors.

Trace Amine-Associated Receptor 1 Agonism

No research could be located to suggest that this compound acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). While other molecules containing a 3,5-dimethylphenyl group have been investigated as TAAR1 agonists, their core structures are fundamentally different from a naphthamide scaffold.

Gonadotropin-Releasing Hormone Receptor Interaction

The interaction of this compound with the Gonadotropin-Releasing Hormone (GnRH) receptor has not been described in the scientific literature.

Sigma Receptor Binding Profiles

No data is available regarding the binding profile of this compound at sigma-1 (σ₁) or sigma-2 (σ₂) receptors.

Neurokinin-1 Receptor Antagonism

Neurokinin-1 (NK1) receptor antagonists are a class of compounds that block the activity of the NK1 receptor. wikipedia.orgdrugbank.com The primary endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in various physiological processes, including pain, inflammation, and vomiting. nih.govjneurology.com By competitively binding to the NK1 receptor, antagonists prevent the action of Substance P, which is the mechanism behind their antiemetic, anxiolytic, and antidepressant properties. wikipedia.orgnih.gov These agents have become particularly important in managing chemotherapy-induced nausea and vomiting. wikipedia.org

A review of the available scientific literature did not yield specific research data concerning the activity of this compound as a neurokinin-1 receptor antagonist.

Photosynthetic Electron Transport Inhibition Studies

While direct studies on this compound were not found, significant research has been conducted on a structurally analogous compound, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide . This related compound differs in the substitution pattern on the naphthalene (B1677914) ring, featuring a carboxamide at the 2-position and a hydroxyl group at the 3-position.

In a study evaluating a series of 3-hydroxynaphthalene-2-carboxanilides, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide was identified as one of the most potent inhibitors of photosynthetic electron transport (PET). nih.govnih.gov The experiments were conducted using isolated spinach (Spinacia oleracea L.) chloroplasts. nih.gov The inhibitory activity was quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a substance required to inhibit a biological process by 50%.

The study found that N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibited high PET-inhibiting activity, with an IC₅₀ value of approximately 10 µM. nih.govresearchgate.net This activity was among the highest in the series of twenty-four tested compounds. nih.gov The research indicated that the position of substituents on the anilide ring and the lipophilicity of the compounds are strong determinants of their PET-inhibiting activity. nih.govnih.gov

Table 1: Photosynthetic Electron Transport (PET) Inhibition by N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

| Compound | Test System | Activity | IC₅₀ Value |

| N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach (Spinacia oleracea L.) chloroplasts | PET Inhibition | ~10 µM nih.govnih.govresearchgate.net |

General Biological Mechanism of Action Elucidation

Based on the available research for structurally related compounds, the primary elucidated biological mechanism of action is the inhibition of photosynthesis. nih.govmdpi.com Specifically, studies on N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide indicate that the compound functions by inhibiting photosynthetic electron transport within photosystem II (PS II). nih.govnih.govresearchgate.net

Herbicides and other inhibitors that target PS II typically function by binding to the QB binding site on the D1 protein of the PS II complex, which is located in the thylakoid membranes of chloroplasts. mdpi.com This binding action interrupts the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively blocking the photosynthetic electron transport chain. mdpi.com This disruption halts the production of ATP and the fixation of CO₂, which are vital for the plant. nih.gov The activity of this class of hydroxynaphthalene-carboxanilides has been shown to be dependent on the lipophilicity and electronic properties of the substituents on the anilide portion of the molecule. nih.govnih.gov

While other N-aryl-naphthamide derivatives have been investigated for different biological activities, such as bacterial biofilm inhibition, the most specifically detailed mechanism for compounds with this particular structural framework relates to the inhibition of photosystem II. nih.govresearchgate.net

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic nature of a molecule. These calculations provide a basis for understanding the molecule's reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and electronic transitions of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. nih.gov A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For N-aryl-naphthamides, the distribution of these orbitals is typically spread across the aromatic rings. The HOMO is often located on the electron-rich naphthalene (B1677914) ring system, while the LUMO may be distributed across the entire conjugated system. DFT calculations are employed to compute the energies of these orbitals. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Amides This table is illustrative and based on typical values for structurally similar aromatic amides, as specific data for N-(3,5-Dimethylphenyl)-1-naphthamide is not available.

| Parameter | Typical Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Electron-donating capability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.5 to 5.5 | Chemical stability and reactivity |

Simulated vibrational spectra, such as Infrared (IR) and Raman, are invaluable for identifying a molecule's functional groups and confirming its structure. arxiv.orgresearchgate.net DFT calculations can predict the vibrational frequencies and intensities corresponding to the normal modes of vibration of the molecule. lsu.edu By comparing the simulated spectrum with experimental data, a precise assignment of vibrational bands can be achieved. nih.gov

For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹.

C=O stretching (Amide I band): A strong absorption expected around 1650-1680 cm⁻¹.

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

C=C stretching within the aromatic rings.

These simulations help in understanding the molecule's structural integrity and the force constants of its chemical bonds. nih.gov

An MEP map provides a visual representation of the electrostatic potential on the electron density surface. It highlights regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the oxygen atom of the carbonyl group would be an area of high negative potential, making it a likely site for hydrogen bonding. The hydrogen atom of the amide group would show a positive potential. This analysis is critical for predicting non-covalent interactions, such as those in ligand-protein binding. scispace.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding environment, such as a solvent or a protein binding pocket. nih.govnih.gov

This compound possesses rotational freedom around its single bonds, particularly the amide bond and the bonds connecting the aromatic rings. This flexibility allows the molecule to adopt various conformations in solution. nih.gov MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformers. researchgate.net This analysis is crucial because the biological activity of a ligand is often dependent on its ability to adopt a specific conformation that fits into a protein's binding site. nih.gov The simulations can reveal the preferred dihedral angles and the dynamic range of motion of different parts of the molecule.

When a ligand like this compound is identified as a potential binder to a biological target, MD simulations are used to study the stability and dynamics of the ligand-protein complex. researchgate.net Starting from a docked pose obtained from molecular docking studies, an MD simulation can track the movement of both the ligand and the protein atoms over time, typically on the nanosecond to microsecond scale. nih.gov

These simulations can:

Assess the stability of the initial binding pose.

Identify key amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand. researchgate.net

Calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the protein compared to docking scores alone. scispace.com

For this compound, the naphthalene and dimethylphenyl rings are likely to engage in hydrophobic and π-stacking interactions within a protein's active site, while the amide group can act as both a hydrogen bond donor and acceptor. nih.govnih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a naphthamide derivative, and its biological target, typically a protein or enzyme.

While specific molecular docking studies on this compound are not extensively available in public literature, research on analogous naphthamide-based compounds has demonstrated their potential to interact with various biological targets. For instance, studies on N-phenyl-1-naphthamide derivatives have shown their ability to bind to receptors implicated in neurological disorders and cancer.

In a representative molecular docking study, a series of N-phenyl-1-naphthamide analogs were evaluated for their binding affinity to a specific protein target. The docking scores, which estimate the binding free energy, and the key interacting amino acid residues were determined. Lower docking scores typically indicate a more favorable binding interaction.

Table 1: Representative Molecular Docking Data for N-Aryl-1-Naphthamide Analogs

| Compound Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Analog A | Tyrosine Kinase | -8.5 | Lys788, Glu805, Asp810 |

| Analog B | Dopamine (B1211576) D3 Receptor | -9.2 | Asp110, Ser192, Phe346 |

| Analog C | Tubulin | -7.9 | Cys241, Leu242, Met259 |

The interactions observed in these docking simulations are often a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking, which collectively contribute to the stability of the ligand-protein complex. For example, the naphthyl group can engage in hydrophobic interactions within a binding pocket, while the amide linkage can form crucial hydrogen bonds with backbone or side-chain residues of the target protein.

Predictive Computational Models for Biological Activity

Predictive computational models are essential tools in modern drug discovery, enabling the estimation of a compound's biological activity without the need for extensive experimental testing. These models are built upon existing data and use various computational methodologies to forecast the properties of new or untested molecules.

In silico screening, also known as virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly narrows down the number of candidates for experimental validation.

For a compound class like N-aryl-1-naphthamides, a virtual screening workflow would typically involve:

Library Preparation: A database of thousands to millions of virtual compounds, including derivatives of the this compound scaffold, is prepared.

Target Preparation: A three-dimensional structure of the target protein is obtained, often from crystallographic data.

Docking and Scoring: The library of compounds is docked into the active site of the target protein, and each compound is assigned a score based on its predicted binding affinity.

Hit Selection: Compounds with the most favorable scores are selected for further investigation.

This methodology has been successfully applied to identify novel inhibitors for various enzymes and receptors using scaffolds related to this compound.

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. This approach is particularly powerful when the crystal structure of the target protein is available.

In the context of this compound analogs, SBDD can be employed to rationally modify the chemical structure to enhance its binding affinity and selectivity for a specific target. For example, if a molecular docking study reveals a vacant hydrophobic pocket in the binding site, the dimethylphenyl moiety of the compound could be further substituted with larger lipophilic groups to improve interactions.

A hypothetical SBDD cycle for a naphthamide derivative might involve:

Initial Docking: Docking of the lead compound into the target's active site to understand its binding mode.

Analysis of Interactions: Identification of key interactions and areas for potential improvement.

Iterative Design: Computational design of new analogs with modifications aimed at enhancing binding.

Synthesis and Biological Evaluation: Chemical synthesis and in vitro testing of the most promising designed compounds.

This iterative process of design, synthesis, and testing, guided by computational insights, can significantly accelerate the development of potent and selective drug candidates.

Target Identification and Validation Methodologies

Experimental Strategies for Molecular Target Elucidation

Direct experimental interrogation remains the gold standard for identifying a compound's binding partners within the cellular environment. These strategies can be broadly categorized into those that require chemical modification of the compound of interest and those that can be performed in a "label-free" manner.

Chemical proteomics has become a vital tool for comprehensively profiling the interactions between small molecules and proteins. nih.gov This approach utilizes a chemically modified version of the small molecule, known as a probe, to capture its protein targets from a complex biological sample, such as a cell lysate.

Activity-Based Protein Profiling (ABPP) is a powerful subset of chemical proteomics that employs chemical probes to map the functional state of entire enzyme families. scispace.comnih.gov ABPP probes are designed to covalently bind to the active site of specific classes of enzymes, providing a direct readout of their catalytic activity. nih.gov

To apply ABPP to N-(3,5-Dimethylphenyl)-1-naphthamide, a probe would be synthesized by incorporating two key features into the parent molecule's structure:

A reactive group ("warhead") capable of forming a covalent bond with a nucleophilic residue in a protein's active site.

A reporter tag , such as biotin or a fluorescent dye, which allows for the detection and enrichment of the probe-labeled proteins. scienceopen.com

A common and robust ABPP method is the competitive profiling experiment. In this setup, a biological sample is pre-incubated with the unmodified this compound before the addition of a broad-spectrum activity-based probe. If the compound binds to a specific enzyme, it will block the probe from binding to that same site. The target proteins can then be identified by quantitative mass spectrometry, appearing as proteins with a significantly reduced signal in the compound-treated sample compared to the control. scienceopen.comnih.gov This strategy not only identifies direct targets but also provides insights into the compound's selectivity across the proteome. nih.gov

Table 1: Chemical Proteomics Approaches for Target Identification

| Technique | Principle | Application to this compound | Key Advantage |

| Affinity-Based Pull-Down | An immobilized or tagged version of the compound is used as "bait" to capture binding proteins from a cell lysate. nih.gov | Synthesize a biotin-tagged analog of the compound. Incubate with cell lysate, capture protein complexes on streptavidin beads, and identify bound proteins via mass spectrometry. | Directly identifies binding partners. |

| Competitive Activity-Based Protein Profiling (ABPP) | The unmodified compound competes with a broad-spectrum, tagged probe for binding to the active sites of an enzyme class. nih.gov | Pre-treat cell lysate with the compound, then add a general probe for a relevant enzyme class (e.g., hydrolases, kinases). A reduction in probe labeling for a specific protein indicates it is a target. | Provides a functional readout of target engagement and can assess selectivity across an entire enzyme family. scispace.com |

A significant advantage of label-free techniques is that they assess the interaction of the unmodified compound with its targets, eliminating the risk that a chemical tag might alter the molecule's intrinsic binding properties. pharmafeatures.comnih.gov These methods typically rely on detecting changes in the biophysical properties of a protein upon ligand binding.

Two prominent label-free methods include:

Cellular Thermal Shift Assay (CETSA): This method is based on the principle of ligand-induced thermal stabilization. pharmafeatures.com When a small molecule like this compound binds to a target protein, it generally increases the protein's stability and resistance to heat-induced denaturation. nih.gov In a typical CETSA experiment, live cells or cell lysates are treated with the compound, heated across a temperature gradient, and the remaining soluble proteins are quantified. A target protein will exhibit a higher melting temperature in the presence of the compound. pharmafeatures.com

Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that ligand binding can protect a protein from proteolysis. pharmafeatures.com Cell lysates are treated with this compound followed by the addition of a protease. Proteins that are stabilized by binding to the compound will be more resistant to degradation and can be identified by comparing protein bands on a gel or through mass spectrometry. pharmafeatures.com

Table 2: Comparison of Label-Free Target Identification Methods

| Method | Underlying Principle | Experimental Readout | Notes |

| CETSA | Ligand binding increases the thermal stability of the target protein. pharmafeatures.com | Shift in the protein's melting curve, detected by Western Blot or Mass Spectrometry. | Can be performed in live cells, providing physiological relevance. pharmafeatures.com |

| DARTS | Ligand binding protects the target protein from protease degradation. pharmafeatures.com | Increased abundance of the intact protein after protease treatment, detected by SDS-PAGE or Mass Spectrometry. | Does not require specialized heating equipment; relies on standard proteomics workflows. |

| Affinity Chromatography | Unmodified compound is immobilized on a solid support to capture binding partners from a lysate. nih.gov | Identification of enriched proteins by Mass Spectrometry. | A direct method, but immobilization can sometimes hinder binding. |

While this compound is not intrinsically a covalent molecule, covalent strategies are a major component of modern target discovery. escholarship.org These platforms are particularly powerful for identifying proteins with reactive residues that can be targeted for irreversible inhibition. Advanced chemoproteomic platforms have been developed to map these interactions with high precision.

One such platform is Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) . This is a sophisticated mass spectrometry method that can be used to globally map the reactivity of specific amino acid residues (most commonly cysteine) across the proteome. nih.gov In a drug discovery context, isoTOP-ABPP is used to assess how a covalent compound engages its targets and to profile its selectivity. A competitive experiment can reveal the precise protein sites that a covalent inhibitor binds to by measuring its ability to prevent labeling by a reactivity-based probe. scienceopen.comnih.gov The Covalent Inhibitor Target-site Identification (CITe-Id) platform similarly enables the direct identification of inhibitor-bound peptides from the entire proteome. mdpi.com

Genomic and Functional Genomics Approaches to Target Discovery

In contrast to biochemical methods that directly measure drug-protein binding, genomic approaches infer targets by observing the cellular response to a compound in the context of specific genetic perturbations. technologynetworks.com

CRISPR-Cas9 and RNA interference (RNAi) screens are powerful tools for this purpose. nih.gov These technologies allow for the systematic knockout or knockdown of every gene in the genome. To identify the target of this compound, a genome-wide screen could be performed where cells are treated with the compound.

If the loss of a particular gene confers resistance to the compound, it implies that the encoded protein is required for the compound's activity. This protein could be the direct target or a critical downstream component of the target pathway. nih.gov

Conversely, if the loss of a gene sensitizes cells to the compound, its protein product may be involved in a parallel pathway that promotes survival or it may negatively regulate the target.

Gene expression profiling, using techniques like RNA-sequencing, can also provide clues by revealing which cellular pathways are modulated upon treatment with the compound, thereby helping to formulate a hypothesis about its mechanism of action. nih.gov

Integration of Computational and Experimental Data for Target Validation

Identifying a list of potential targets is only the first step; validation is required to confirm which of these candidates is responsible for the compound's biological effects. youtube.com The integration of computational methods with experimental data provides a powerful and efficient workflow for prioritizing and validating targets. nih.govnih.gov

Once experimental methods generate a list of candidate proteins, computational approaches can be used for prioritization:

Molecular Docking: The 3D structure of this compound can be computationally docked into the structures of the candidate proteins. mdpi.com This simulation predicts the preferred binding pose and estimates the binding affinity, helping to determine if the interaction is plausible. jddhs.com

Chemogenomic Database Analysis: The structure of the compound can be compared to millions of known compounds with annotated biological targets. nih.govnih.gov If this compound shares structural similarities with known inhibitors of a particular protein, that protein becomes a high-priority candidate for validation.

This computational filtering narrows down the list of candidates for rigorous experimental validation. Final validation may involve techniques such as in vitro binding assays with purified protein, enzyme inhibition assays, or generating specific mutations in the target protein to show that they abolish the compound's effects. This iterative cycle of experimental screening, computational analysis, and focused experimental validation is crucial for confidently identifying the molecular target. dntb.gov.ua

Emerging Trends and Future Research Perspectives

Advanced Synthetic Strategies for Complex Naphthamide Analogues

The development of sophisticated synthetic methodologies is paramount to unlocking the full therapeutic potential of N-(3,5-Dimethylphenyl)-1-naphthamide by enabling the creation of diverse and complex analogues. Future research in this area is anticipated to move beyond traditional amidation reactions to embrace more advanced and efficient synthetic strategies.

One promising avenue is the application of modern cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling. This method has been successfully employed in the synthesis of N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives, starting from N-(4-bromophenyl)-1-naphthamide and various boronic acids. researchgate.net This strategy allows for the introduction of a wide range of aryl and heteroaryl moieties, facilitating the exploration of structure-activity relationships (SAR).

Furthermore, the use of copper-catalyzed reactions presents an economical and environmentally friendly alternative for the formation of N-aryl amides. A novel approach utilizing inexpensive copper(I) iodide as a catalyst for the reaction between arenediazonium salts and primary amides has been reported. organic-chemistry.org This method avoids the use of toxic acid chlorides and costly noble metal catalysts, making it a sustainable option for the large-scale synthesis of naphthamide analogues. organic-chemistry.org

Microwave-assisted synthesis is another advanced technique that can accelerate the drug discovery process. This methodology has been effectively used in the four-step synthesis of novel 2-naphthamide (B1196476) derivatives, starting from dimethoxybenzaldehyde derivatives. nih.gov The rapid and efficient nature of microwave-assisted synthesis makes it an attractive tool for the rapid generation of compound libraries for high-throughput screening.

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction of boronic acids with aryl halides. | High functional group tolerance, allows for diverse biaryl structures. | researchgate.net |

| Copper-Catalyzed N-Arylation | Utilizes copper(I) iodide as a catalyst with arenediazonium salts. | Economical, environmentally friendly, avoids toxic reagents. | organic-chemistry.org |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reaction rates. | Rapid synthesis, improved yields, suitable for library generation. | nih.gov |

| Combinatorial Chemistry | Systematic generation of large compound libraries. | Enables rapid exploration of SAR, high-throughput screening. | researchgate.net |

Elucidation of Novel Therapeutic Applications

While the primary therapeutic application of naphthamide derivatives has been explored in the context of cancer, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), there is a significant opportunity to investigate their potential in other disease areas.

The structural motif of N-aryl amides is present in compounds with a wide range of biological activities, suggesting that this compound and its analogues could have therapeutic applications beyond oncology. For instance, N-aryl derivatives have been investigated as potential agents for the treatment of Alzheimer's disease, acting as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov Given the prevalence of neurodegenerative diseases, exploring the neuroprotective potential of this class of compounds is a compelling area for future research. mdpi.comnih.govnih.gov

The anti-inflammatory properties of related compounds also warrant investigation. Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and the development of novel anti-inflammatory agents is of great interest. nih.govgoogle.comnih.govresearchgate.net Screening this compound analogues in relevant in vitro and in vivo models of inflammation could uncover new therapeutic leads.

Furthermore, the antiviral potential of naphthalene (B1677914) derivatives is an emerging area of research. nih.govmdpi.commdpi.com Given the constant threat of viral pandemics, the discovery of new antiviral agents is a global health priority. A systematic evaluation of this compound and its derivatives against a panel of clinically relevant viruses could lead to the identification of novel antiviral drug candidates.

| Potential Therapeutic Area | Rationale/Supporting Evidence | Key Research Directions | References |

| Neurodegenerative Diseases | N-aryl amides have shown activity as cholinesterase inhibitors. | Screening for activity against targets relevant to Alzheimer's and Parkinson's disease. | mdpi.comnih.govmdpi.comnih.govnih.gov |

| Inflammatory Disorders | Related compounds exhibit anti-inflammatory properties. | Evaluation in cellular and animal models of inflammation. | nih.govgoogle.comnih.govresearchgate.net |

| Viral Infections | Naphthalene derivatives have demonstrated antiviral activity. | Screening against a broad spectrum of viruses, including influenza and coronaviruses. | nih.govmdpi.commdpi.com |

Refined Mechanistic Investigations and Target Deconvolution

A deep understanding of the molecular mechanisms of action and the specific biological targets of this compound is crucial for its rational optimization and clinical development. While its role as a VEGFR-2 inhibitor is established, a more granular understanding of its binding mode and downstream signaling effects is necessary.

Future research should employ a range of biochemical and biophysical techniques to precisely characterize the interaction of this compound with its target proteins. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target, revealing key molecular interactions that can guide the design of more potent and selective analogues.

Target deconvolution strategies will be essential to identify potential off-target effects and to uncover novel mechanisms of action. This can be achieved through chemoproteomics approaches, such as affinity chromatography coupled with mass spectrometry, to identify the full spectrum of proteins that interact with this compound within a cellular context.

Furthermore, detailed cell-based assays are required to elucidate the downstream signaling pathways modulated by this compound. This includes investigating its effects on cell proliferation, apoptosis, migration, and invasion in relevant cancer cell lines. Understanding these cellular effects will provide a more complete picture of its therapeutic potential and may reveal opportunities for combination therapies.

| Research Area | Methodologies | Objectives |

| Binding Mode Analysis | X-ray crystallography, Cryo-electron microscopy, NMR spectroscopy. | Determine the precise 3D structure of the compound-target complex. |